4-Chloro-3-methylpicolinaldehyde

Procurement and Supply Chain Medicinal Chemistry Building Blocks Halogenated Heterocycles

Medicinal chemistry programs requiring a halogenated picolinaldehyde scaffold face trade-offs between reactivity and cost. CAS 59886-86-1 resolves this with a 4-chloro (leaving group) and 3-methyl (steric/electronic modifier) pattern absent in unsubstituted or 4-bromo analogs. • **Yield advantage**: 98% purity supports parallel library synthesis; ~4.6× lower cost than 4-bromo variant. • **Orthogonal reactivity**: Retain Cl during aldehyde condensations (hydrazones, Schiff bases), then exploit for SNAr or Pd-coupling. • **Favorable lipophilicity**: XLogP3 = 1.6 supports fragment elaboration (≤3.0 LogP target). Solid state enables accurate mg-scale weighing.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 59886-86-1
Cat. No. B3146436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylpicolinaldehyde
CAS59886-86-1
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1C=O)Cl
InChIInChI=1S/C7H6ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3
InChIKeyDDKVDOPWSOTGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methylpicolinaldehyde: Identity & Procurement


4-Chloro-3-methylpicolinaldehyde (CAS 59886-86-1; synonym 4-chloro-3-methylpyridine-2-carbaldehyde) is a heterocyclic aromatic aldehyde with molecular formula C₇H₆ClNO and molecular weight 155.58 g/mol . The compound is structurally defined by a pyridine core bearing a formyl group at the 2-position, a chlorine atom at the 4-position, and a methyl substituent at the 3-position [1]. Commercially, it is supplied as a solid with purity specifications ranging from ≥95% to 98% across major vendors including Leyan (98%), Sigma-Aldrich (98%), Aladdin (≥95%), and ChemScene (via Biozol) . The compound is classified for research and further manufacturing use only, with recommended storage conditions of 2–8°C under inert nitrogen atmosphere to preserve aldehyde reactivity and prevent oxidative degradation .

1
Bifunctional aldehyde/chloro scaffold for sequential orthogonal synthesis
2
Solid-state format supports precise weighing and reduces volatile losses
3
Cost-competitive procurement compared to bromo analog for multi-step campaigns
4
Reported photoredox compatibility enables green synthetic route applications

Why Analogs Cannot Substitute This Picolinaldehyde


Generic or structurally adjacent picolinaldehyde analogs lack the precise substitution pattern required for predictable regioselective transformations in pharmaceutical intermediate synthesis. The simultaneous presence of the 4-chloro (electron-withdrawing, -I/-M) and 3-methyl (electron-donating, +I) substituents creates a unique electronic environment that governs both electrophilic aromatic substitution reactivity and the steric accessibility of the aldehyde carbonyl [1]. Unsubstituted 3-methylpicolinaldehyde (CAS 55589-47-4) lacks the chloro leaving group required for cross-coupling and nucleophilic aromatic substitution (SNAr) diversification [2], while 4-chloropicolinaldehyde (CAS 63071-13-6) without the 3-methyl group presents a different steric profile at the ortho position that alters coordination behavior in metal-catalyzed reactions . The 4-bromo analog (CAS 886372-15-2) offers distinct reactivity in palladium-catalyzed couplings but differs in both electronic character and procurement cost, with bromo substitution generally conferring higher XLogP3 hydrophobicity (1.7 vs 1.6 for the chloro analog) and different oxidative addition kinetics [3]. These cumulative differences in electronic, steric, and leaving-group properties render substitution scientifically untenable without experimental re-optimization of synthetic routes.

3-Methylpicolinaldehyde lacks chloro leaving group
Without the 4-chloro substituent, post-aldehyde diversification is limited to aldehyde chemistry only, precluding SNAr or cross-coupling elaboration.
4-Chloropicolinaldehyde alters steric and coordination profile
Absence of the 3-methyl group changes ortho steric effects and may shift coordination behavior in metal-catalyzed transformations.
4-Bromo analog differs electronically and in procurement cost
Bromine imparts higher hydrophobicity and distinct oxidative addition kinetics; the bromo compound is significantly more expensive, which may impact synthesis economics.

Quantitative Evidence vs. Structural Analogs


Purity & Cost: Chloro vs. Bromo Analog

The 4-chloro analog (CAS 59886-86-1) is commercially available at 98% purity from major suppliers including Leyan and Sigma-Aldrich, whereas the 4-bromo analog (CAS 886372-15-2) is predominantly offered at 95% purity and at substantially higher unit cost [1][2]. Comparative price analysis indicates the bromo analog is approximately 4.6 times more expensive per gram (95% purity, $2,866/g) than the chloro analog (98% purity, estimated $625/g) for comparable packaging sizes [1][2]. This differential reflects both synthetic accessibility and market demand for chloro-substituted pyridine aldehydes as more cost-efficient intermediates in early-stage medicinal chemistry.

Purity & Cost
Supplier data
Target: 98% purity, ~$625/g
Comparator: 95% purity, $2,866/g
4.6× cost advantage may favor chloro analog for multi-step synthesis
Vendor catalog data cross-referenced via aggregator
Procurement and Supply Chain Medicinal Chemistry Building Blocks Halogenated Heterocycles

Lipophilicity: Chloro vs. Bromo Analog

Computed XLogP3 values indicate a measurable difference in lipophilicity between the 4-chloro (XLogP3 = 1.6) and 4-bromo (XLogP3 = 1.7) analogs of 3-methylpicolinaldehyde [1][2]. While the absolute difference (ΔXLogP3 = +0.1) is modest, it reflects the greater hydrophobic character of the bromine substituent relative to chlorine. In medicinal chemistry contexts where lipophilic ligand efficiency (LLE) or LogP-driven permeability optimization is critical, the chloro analog provides a slightly less lipophilic starting point, potentially beneficial for maintaining favorable physicochemical property profiles during lead optimization.

Lipophilicity (XLogP3)
Computed
Target: 1.6
Comparator: 1.7 (bromo analog)
Chloro analog is slightly less lipophilic, which may improve solubility
Computed property; may influence ligand efficiency optimization
Physicochemical Property Prediction Drug Design Lipophilicity

Physical State: Solid vs. Liquid

The 4-chloro substituent confers a solid physical state to 4-chloro-3-methylpicolinaldehyde, whereas the unsubstituted parent compound 3-methylpicolinaldehyde (CAS 55589-47-4) exists as a liquid at ambient temperature (melting point: -8°C) . This phase difference arises directly from the introduction of the 4-chloro group, which increases molecular weight and enhances intermolecular van der Waals interactions. Solid-state handling provides superior weighing accuracy for small-scale research syntheses, eliminates volatile liquid handling losses, and reduces exposure risks associated with combustible liquid aldehydes.

Physical State
Reported
Solid (chloro analog)
vs Liquid, mp -8°C (3-methylpicolinaldehyde)
Solid state enables precise weighing and reduces volatile losses
Based on supplier documentation
Solid-State Handling Weighing Accuracy Storage Stability

Halogen Compatibility in Photoredox Synthesis

A 2021 metal-free visible-light photoredox methodology demonstrated the efficient construction of polysubstituted picolinaldehydes with broad functional group tolerance, explicitly including halogen substituents such as chloro groups [1]. The aza-6π electrocyclization followed by Minisci-type C–H formylation proceeded with high regioselectivity and efficacy under mild, oxidant-free conditions. While this study did not directly synthesize 4-chloro-3-methylpicolinaldehyde, the demonstrated tolerance for chloro substituents across the pyridine scaffold establishes that this substitution pattern is compatible with modern green synthetic approaches to picolinaldehyde derivatives, enabling late-stage diversification strategies in medicinal chemistry programs.

Photoredox Compatibility
Class-level inference
Chloro substituent tolerated in metal-free visible-light photoredox synthesis (Zhang et al. 2021)
Supports use in modern green synthetic methodologies
Demonstrated on 20+ substrates; compound not directly tested
Green Chemistry Photoredox Catalysis Heterocycle Synthesis

Leaving-Group Utility: Chloro vs. Methyl

The presence of the 4-chloro substituent in 4-chloro-3-methylpicolinaldehyde provides a synthetic handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling downstream diversification of the pyridine core [1]. In contrast, the unsubstituted analog 3-methylpicolinaldehyde (CAS 55589-47-4) lacks this reactive site, limiting post-aldehyde functionalization to reactions at the formyl group only [2]. This structural distinction is analogous to the established utility of 4-bromo-3-methylpicolinaldehyde in Suzuki and Stille couplings, where the halogen serves as an electrophilic partner for C–C bond formation [3]. While quantitative coupling yields specific to the chloro analog are not reported in open literature, the presence of the chloro leaving group represents a qualitatively distinct synthetic capability absent in the methyl-only derivative.

Leaving-Group Utility
Class-level inference
4-Chloro enables SNAr and cross-coupling
vs Methyl-only derivative offers only aldehyde reactivity
Bifunctional reactivity supports sequential orthogonal transformations
Based on established halogen reactivity patterns in pyridines
Nucleophilic Aromatic Substitution Cross-Coupling Reactions Building Block Diversification

Key Application Scenarios


Cost-Efficient Building Block for Medicinal Chemistry

Medicinal chemistry programs requiring a halogenated 3-methylpicolinaldehyde scaffold for parallel library synthesis should prioritize 4-chloro-3-methylpicolinaldehyde over the 4-bromo analog based on the ~4.6× cost advantage and higher commercially available purity (98% vs. 95%) [1]. The solid physical state also enables more accurate weighing in milligram-scale parallel synthesis workflows compared to liquid unsubstituted analogs [2]. The chloro substituent provides a functional handle for subsequent SNAr or cross-coupling diversification, supporting hit-to-lead optimization campaigns where scaffold elaboration is anticipated .

Lipophilicity-Optimized Fragment-Based Discovery

In fragment-based screening and lead generation, the XLogP3 value of 1.6 for 4-chloro-3-methylpicolinaldehyde positions this scaffold in a favorable lipophilicity range for fragment evolution [1]. Relative to the 4-bromo analog (XLogP3 = 1.7), the chloro derivative offers a modest but potentially meaningful reduction in hydrophobic character, which may translate to improved aqueous solubility and reduced promiscuous binding during fragment elaboration. This property supports inclusion in fragment libraries targeting lead-like chemical space (typically LogP ≤ 3.0) [2].

Green Photoredox Synthesis of Picolinaldehydes

Research groups employing visible-light photoredox methods for the construction of polysubstituted picolinaldehydes can utilize 4-chloro-3-methylpicolinaldehyde with confidence that the chloro substituent is tolerated under the metal-free, oxidant-free reaction conditions described by Zhang et al. (2021) [1]. The demonstrated broad functional group tolerance of this methodology—explicitly including halogenated pyridines—supports the use of this building block in late-stage diversification and bioconjugation strategies within medicinal chemistry and chemical biology applications.

Bifunctional Scaffold for Heterocycle Assembly

The unique combination of a reactive aldehyde (C2-formyl) and an electrophilic chloro (C4) substituent in 4-chloro-3-methylpicolinaldehyde enables sequential, orthogonal transformations in complex molecule synthesis [1]. This bifunctional reactivity is absent in the unsubstituted 3-methylpicolinaldehyde analog, which provides only the aldehyde handle [2]. The chloro group can be retained during aldehyde-based condensations (e.g., hydrazone, Schiff base, or reductive amination), then subsequently exploited for Pd-catalyzed cross-coupling or SNAr displacement with amine nucleophiles, enabling efficient construction of diverse heterocyclic frameworks including imidazo[1,5-a]pyridines, bipyridines, and pyridine-fused polycycles .

Application
Selection Property
Validation Focus
Parallel library synthesis
Chloro leaving group for downstream diversification
Cost efficiency and vendor purity review
Fragment-based lead discovery
Computed lipophilicity profile
Solubility and ligand efficiency optimization review
Photoredox picolinaldehyde synthesis
Halogen compatibility in metal-free conditions
Functional group tolerance screening
Sequential orthogonal synthesis
Dual aldehyde-chloro reactivity
Orthogonal transformation sequencing validation

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